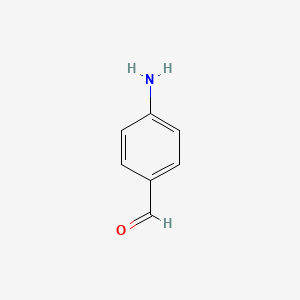

4-Aminobenzaldehyde

描述

4-Aminobenzaldehyde has been reported in Crinum asiaticum and Solanum melongena with data available.

a yellow colorimetric indicator for detecting fluoride; structure in first source

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-aminobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c8-7-3-1-6(5-9)2-4-7/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATYWCRQDJIRAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060299 | |

| Record name | Benzaldehyde, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556-18-3, 28107-09-7 | |

| Record name | 4-Aminobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, homopolymer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74Q1671TS1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Aminobenzaldehyde: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 556-18-3

This technical guide provides an in-depth overview of 4-Aminobenzaldehyde, a versatile aromatic compound with significant applications in chemical synthesis, materials science, and pharmaceutical research. This document details its chemical and physical properties, experimental protocols for its synthesis and key reactions, and its safety and handling information.

Core Properties and Data

This compound, also known as p-formylaniline, is a crystalline solid at room temperature, characterized by the presence of both an amino and an aldehyde functional group on a benzene (B151609) ring.[1][2] This dual functionality makes it a valuable intermediate in a wide range of chemical transformations.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 556-18-3 | [1][3][4] |

| Molecular Formula | C₇H₇NO | |

| Molecular Weight | 121.14 g/mol | |

| Appearance | Yellow crystalline powder | |

| Melting Point | 77-79 °C | |

| Boiling Point | 138-139 °C | |

| Density | 0.868 g/cm³ | |

| Flash Point | 122 °C | |

| Solubility | Soluble in alcohol and benzene; insoluble in water. | |

| Stability | Prone to polymerization. Light and moisture sensitive. |

Spectral Data

| Spectroscopic Data | Value |

| SMILES | O=Cc1ccc(N)cc1 |

| InChI | 1S/C7H7NO/c8-7-3-1-6(5-9)2-4-7/h1-5H,8H2 |

| InChIKey | VATYWCRQDJIRAI-UHFFFAOYSA-N |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in common chemical reactions are provided below.

Synthesis of this compound from p-Nitrotoluene

This protocol describes a common method for the synthesis of this compound via the oxidation and reduction of p-nitrotoluene.

Materials:

-

p-Nitrotoluene

-

Sodium sulfide (B99878) nonahydrate

-

Sulfur

-

Sodium hydroxide (B78521)

-

Benzene

-

Hydrochloric acid

Procedure:

-

Preparation of Sodium Polysulfide Solution: Dissolve sodium sulfide and sodium hydroxide in water. Heat the solution to 68 °C and add sulfur powder. Maintain the reaction at 98 °C for 18 minutes to form the sodium polysulfide solution.

-

Reaction with p-Nitrotoluene: Add 65% ethanol and p-nitrotoluene to the sodium polysulfide solution. Heat the mixture at 80-86 °C for 1.5 hours.

-

Work-up and Purification: Recover the ethanol by distillation. Use steam distillation to remove the p-toluidine (B81030) byproduct. Extract the reaction mixture with benzene. The benzene extract is then subjected to steam distillation. The resulting product is cooled, filtered, and dried to yield this compound.

Synthesis of Schiff Bases from this compound

This compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This protocol outlines a general procedure.

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add an equimolar amount of the primary amine to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to crystallize.

-

Collect the product by filtration, wash with cold ethanol, and dry under vacuum.

Applications in Research and Development

This compound is a versatile reagent with numerous applications:

-

Dye Synthesis: It serves as a precursor for the synthesis of azo dyes.

-

Polymer Chemistry: It is used as a monomer in the production of conductive polymers and ion exchange resins.

-

Pharmaceutical Intermediate: The compound is a building block in the synthesis of various pharmaceutical agents.

-

Corrosion Inhibitor: this compound and its derivatives have been shown to act as effective corrosion inhibitors for metals.

-

Schiff Base Formation: Its aldehyde group readily reacts with amines to form Schiff bases, which are important intermediates in organic synthesis and can exhibit biological activity.

Theorized Antibiotic Mechanism

Recent research has proposed this compound as a novel antibiotic. The theorized mechanism of action involves the disruption of bacterial cell wall synthesis. It is hypothesized that this compound can interfere with the function of N-Acetylmuramic acid (MurNAc), a key component of peptidoglycan, by altering the attachment of the pentapeptide chain. This disruption weakens the cell wall, leading to cell lysis.

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.

Hazard Identification

-

Health Hazards: Harmful if swallowed. Causes skin, eye, and respiratory tract irritation. May cause an allergic skin reaction.

-

Physical Hazards: Combustible solid.

Recommended Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container. It is sensitive to light and moisture and is prone to polymerization. Storage at 2-8°C is recommended.

First Aid Measures

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

References

An In-depth Technical Guide to 4-Aminobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 4-Aminobenzaldehyde, a versatile organic compound with significant applications in the synthesis of dyes, pharmaceuticals, and polymers.

Core Molecular Attributes

This compound, also known as p-aminobenzaldehyde or p-formylaniline, is an aromatic compound characterized by a benzene (B151609) ring substituted with both an amino (-NH₂) group and an aldehyde (-CHO) group at positions 1 and 4, respectively. This bifunctional nature makes it a valuable intermediate in various organic syntheses.[1][2]

The molecular structure of this compound is represented by the chemical formula C₇H₇NO.[3][4][5] Its canonical SMILES representation is C1=CC(=CC=C1C=O)N.

Physicochemical and Quantitative Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 121.14 g/mol | |

| Molecular Formula | C₇H₇NO | |

| CAS Registry Number | 556-18-3 | |

| Appearance | Yellow crystalline powder | |

| Melting Point | 71-72 °C | |

| Boiling Point | 278.1 °C | |

| Density | 1.1790 g/cm³ | |

| Solubility | Soluble in alcohol and benzene; insoluble in water | |

| IUPAC Name | This compound | |

| InChI Key | VATYWCRQDJIRAI-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of this compound from p-Nitrotoluene

A common method for the preparation of this compound involves the reduction of p-nitrotoluene, which is first oxidized. The following protocol outlines the key steps in this synthesis.

Materials:

-

p-Nitrotoluene

-

Sodium sulfide (B99878) (Na₂S)

-

Sodium hydroxide (B78521) (NaOH)

-

Sulfur powder

-

Ethanol (B145695) (65%)

-

Benzene

Methodology:

-

Preparation of Sodium Polysulfide Solution: Dissolve sodium sulfide and sodium hydroxide in water. Filter the solution. Heat the filtrate to 68°C and add sulfur powder. The reaction is maintained at 98°C for approximately 18 minutes to generate the sodium polysulfide solution.

-

Reduction Reaction: Add 65% ethanol and p-nitrotoluene to the sodium polysulfide solution. The reaction mixture is heated to 80-86°C and maintained for 1.5 hours.

-

Work-up and Purification:

-

Recover the ethanol from the reaction mixture.

-

Perform steam distillation to remove the p-toluidine (B81030) by-product.

-

Extract the remaining reaction solution with benzene.

-

The benzene extract is then subjected to steam distillation.

-

The resulting solution is cooled, allowing the this compound to crystallize.

-

The product is collected by filtration and dried to yield the final product.

-

Visualized Synthesis Workflow

The logical flow of the synthesis protocol from the starting material to the final product is illustrated in the diagram below.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a critical building block in various chemical industries.

-

Dye and Polymer Synthesis: It is a monomer used in the creation of monoazo dyes and photocurable ion exchange resins.

-

Pharmaceutical Intermediate: The compound is an important intermediate in the production of various pharmaceuticals.

-

Corrosion Inhibition: It has demonstrated properties as a corrosion inhibitor for metals.

-

Organic Frameworks: As a bifunctional linker, it is used to connect aldehyde and amine monomers in the construction of covalent organic frameworks.

References

A Technical Guide to the Solubility of 4-Aminobenzaldehyde for Researchers and Drug Development Professionals

An in-depth examination of the solubility profile of 4-Aminobenzaldehyde, a critical parameter for its application in chemical synthesis and pharmaceutical development. This document provides a summary of available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

This compound (CAS No: 556-18-3), a bifunctional aromatic compound featuring both an amine and an aldehyde group, is a versatile intermediate in the synthesis of a wide range of organic molecules, including dyes and pharmaceutical agents. Its solubility in various solvents is a fundamental physical property that dictates its utility in reaction chemistry, purification processes, and formulation development. This guide consolidates the available solubility information for this compound and outlines standard methodologies for its experimental determination.

Solubility Profile of this compound

The solubility of this compound is governed by its molecular structure, which includes a polar amino group and a moderately polar aldehyde group attached to a nonpolar benzene (B151609) ring. This amphiphilic nature results in a varied solubility profile across different solvent classes.

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively reported in publicly available literature. The following table summarizes the available qualitative and quantitative information. It is important to note that solubility is temperature-dependent, and the provided data should be considered at standard laboratory conditions unless otherwise specified.

| Solvent | Chemical Formula | Type | Solubility | Notes |

| Water | H₂O | Polar Protic | Insoluble / Poorly Soluble[1][2][3] | Often described as "insoluble" or "partly miscible".[4] The presence of both a hydrogen bond donor (amine) and acceptor (aldehyde) allows for some interaction with water, but the nonpolar benzene ring limits extensive solubility. |

| Ethanol (B145695) | C₂H₅OH | Polar Protic | Soluble[1] | The hydroxyl group of ethanol can effectively form hydrogen bonds with the amino and aldehyde groups of this compound, while the ethyl group provides some nonpolar character, facilitating dissolution. |

| Methanol (B129727) | CH₃OH | Polar Protic | Soluble | A solution of 0.2 g in 100 mL of methanol has been reported for dye preparation, suggesting a solubility of at least 0.2 g/100mL. |

| Benzene | C₆H₆ | Nonpolar | Soluble | The aromatic ring of benzene interacts favorably with the benzene ring of this compound through van der Waals forces, leading to good solubility. |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | The ether oxygen can act as a hydrogen bond acceptor for the amino group, contributing to solubility. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 13.33 mg/mL (110.04 mM) | This solubility was achieved with ultrasonic treatment, warming, and pH adjustment to 2 with 1 M HCl, followed by heating to 60°C. This is not a standard solubility measurement and reflects enhanced solubility under specific conditions. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications. The following are detailed methodologies for key experiments to quantify the solubility of a solid compound like this compound.

Method 1: Shake-Flask Method (Equilibrium Method)

This is a widely accepted method for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.1 °C). Agitate the samples for a sufficient time (typically 24-72 hours) to reach equilibrium. A preliminary study can be conducted to determine the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, the samples should be centrifuged or filtered. Filtration should be performed using a filter material that does not adsorb the solute, and measures should be taken to avoid temperature changes during this step.

-

Quantification: Carefully withdraw a known volume of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

UV-Vis Spectrophotometry: If this compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

-

-

Calculation: Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Method 2: High-Throughput Screening (HTS) Kinetic Solubility Assay

For rapid screening in drug discovery, kinetic solubility methods are often employed.

Principle: A concentrated stock solution of the compound in a water-miscible organic solvent (e.g., DMSO) is added to an aqueous buffer. The precipitation of the compound is monitored over time, and the concentration at which it remains soluble under these kinetic conditions is determined.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Add the aqueous buffer (e.g., phosphate-buffered saline, PBS) to the wells of a microtiter plate.

-

Compound Addition: Use a liquid handling robot to add small volumes of the DMSO stock solution to the buffer in the microtiter plate, creating a range of final concentrations.

-

Incubation and Detection: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours). The amount of precipitated material can be measured by turbidimetry (light scattering) using a plate reader.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

The Natural Occurrence and Biosynthesis of 4-Aminobenzaldehyde in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobenzaldehyde (4-ABA), a benzenoid aromatic aldehyde, is a naturally occurring compound identified in a select number of plant species. While its presence is confirmed, quantitative data on its concentration within plant tissues remain limited in publicly accessible literature. This technical guide synthesizes the current knowledge on the natural occurrence of 4-ABA in plants, proposes detailed experimental protocols for its extraction, identification, and quantification, and outlines its putative biosynthetic pathway originating from the well-established shikimate pathway. The information presented herein is intended to serve as a foundational resource for researchers in phytochemistry, natural product chemistry, and drug discovery, aiming to stimulate further investigation into the physiological role and potential applications of this bioactive molecule.

Natural Occurrence of this compound in Plants

This compound has been identified as a constituent of several plant species across different families. The available data on its occurrence are primarily qualitative. A summary of plant species reported to contain this compound is presented in Table 1.

Table 1: Documented Natural Occurrence of this compound in Plant Species

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Crinum asiaticum | Amaryllidaceae | Not Specified | [1] |

| Solanum melongena (Eggplant) | Solanaceae | Not Specified | [1] |

| Capsicum annuum (Bell Pepper) | Solanaceae | Fruit | [2] |

| Artemisia juncea | Asteraceae | Not Specified | [2] |

| Atriplex parvifolia | Amaranthaceae | Not Specified | [2] |

| Crotalaria crispata | Fabaceae | Not Specified |

Note: The concentration of this compound in these plant sources has not been extensively quantified in the reviewed literature. Further research is required to determine the abundance of this compound in various plant tissues and under different environmental conditions.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in plants is hypothesized to originate from the shikimate pathway, a central metabolic route for the synthesis of aromatic amino acids and a plethora of secondary metabolites. The pathway proceeds via chorismate to p-aminobenzoic acid (PABA), a known precursor. The final enzymatic step to this compound is putative and requires further elucidation.

The proposed pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) and proceeds through several enzymatic steps to yield chorismate. Chorismate is then converted to 4-amino-4-deoxychorismate (ADC) by ADC synthase. Subsequently, ADC lyase catalyzes the formation of p-aminobenzoic acid (PABA). The final step is proposed to be the reduction of the carboxylic acid group of PABA to an aldehyde, a reaction that could be catalyzed by a carboxylate reductase or a similar enzyme.

Experimental Protocols

The following sections detail proposed methodologies for the extraction, identification, and quantification of this compound from plant matrices. These protocols are based on established techniques for the analysis of related secondary metabolites and should be optimized for the specific plant material under investigation.

Extraction of this compound

Given that this compound is an aromatic amine, a standard alkaloid extraction procedure is recommended.

Objective: To extract this compound from plant material.

Materials:

-

Fresh or dried and powdered plant material

-

Methanol (B129727) or ethanol (B145695) (ACS grade)

-

2M Hydrochloric acid (HCl)

-

2M Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (DCM) or Chloroform

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

pH meter or pH paper

Protocol:

-

Maceration: Suspend 100 g of powdered plant material in 500 mL of methanol.

-

Acidification: Add 2M HCl dropwise to the methanolic suspension until the pH is approximately 2.

-

Extraction: Stir the mixture for 24 hours at room temperature.

-

Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Concentration: Concentrate the filtrate using a rotary evaporator at 40°C until the methanol is removed, yielding an aqueous extract.

-

Liquid-Liquid Partitioning (Acidic): Transfer the aqueous extract to a separatory funnel and wash three times with an equal volume of DCM to remove non-polar compounds. Discard the organic phase.

-

Basification: Adjust the pH of the aqueous phase to approximately 9-10 with 2M NaOH.

-

Liquid-Liquid Partitioning (Basic): Extract the basified aqueous phase three times with an equal volume of DCM. The this compound will partition into the organic phase.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound-containing extract.

Identification and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of this compound.

Objective: To identify and quantify this compound in the crude extract.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Materials:

-

Crude 4-ABA extract

-

This compound analytical standard

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

0.22 µm syringe filters

Protocol:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). Create a series of calibration standards by serial dilution of the stock solution in the mobile phase.

-

Sample Preparation: Dissolve a known amount of the crude extract in the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions (suggested):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions (suggested):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Multiple Reaction Monitoring (MRM):

-

Parent Ion (Q1): m/z 122.1 (corresponding to [M+H]⁺ of this compound)

-

Product Ions (Q3): Monitor at least two characteristic fragment ions (e.g., m/z 93.1, m/z 65.1 - these should be optimized by direct infusion of the standard).

-

-

-

Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways and Logical Relationships

The specific signaling pathways involving this compound in plants are not well-documented. However, as an aromatic amine, it could potentially be involved in plant defense mechanisms or act as a signaling molecule. Further research is needed to elucidate its precise biological role.

Conclusion

This compound is a naturally occurring plant metabolite with a confirmed presence in several species, though its quantitative distribution and complete biosynthetic pathway are yet to be fully elucidated. The experimental protocols and biosynthetic scheme proposed in this guide provide a robust framework for future research into this intriguing compound. A deeper understanding of its biosynthesis, regulation, and physiological function may unlock its potential for applications in drug development, agriculture, and biotechnology.

References

An In-Depth Technical Guide to the Spectroscopic Data of 4-Aminobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Aminobenzaldehyde (C₇H₇NO), a key intermediate in the synthesis of various pharmaceuticals and dyes. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic profiles of the compound, including data tables, experimental protocols, and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Solvent |

| 9.61 | Singlet | - | 1H | Aldehyde (-CHO) | DMSO-d₆ |

| 7.57 | Doublet | 8.4 | 2H | Aromatic (H-2, H-6) | DMSO-d₆ |

| 6.66 | Doublet | 8.4 | 2H | Aromatic (H-3, H-5) | DMSO-d₆ |

| 5.78 | Broad Singlet | - | 2H | Amine (-NH₂) | DMSO-d₆ |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 189.6 | Aldehyde Carbonyl (C=O) | DMSO-d₆ |

| 154.7 | Aromatic (C-4) | DMSO-d₆ |

| 132.2 | Aromatic (C-2, C-6) | DMSO-d₆ |

| 125.5 | Aromatic (C-1) | DMSO-d₆ |

| 113.4 | Aromatic (C-3, C-5) | DMSO-d₆ |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3450 - 3300 | Medium | N-H Stretch (Amine) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2830 - 2695 | Medium | Aldehyde C-H Stretch |

| 1710 - 1685 | Strong | C=O Stretch (Aldehyde) |

| 1600 - 1475 | Medium-Strong | Aromatic C=C Stretch |

| 1360 - 1250 | Medium | C-N Stretch (Aromatic Amine) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound exhibits absorption bands characteristic of an aromatic compound with an amino and a carbonyl group. The position of the maximum absorption (λmax) is solvent-dependent. In polar solvents, a band is observed in the region of 310 nm.[1]

Table 4: UV-Vis Spectroscopic Data of this compound

| λmax (nm) | Solvent | Electronic Transition |

| ~310 | Polar Solvents (e.g., Ethanol (B145695), Methanol) | π → π* |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound solid.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any solid particles.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) as an internal reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform baseline correction.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrument Setup:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Ensure the sample beam path is unobstructed.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment or a blank KBr pellet.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol or methanol).

-

From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

-

Select the desired wavelength range for scanning (e.g., 200-600 nm).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Processing:

-

The software will automatically subtract the baseline from the sample spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Safe Handling of 4-Aminobenzaldehyde

Introduction

This compound (CAS No. 556-18-3), also known as p-aminobenzaldehyde, is an aromatic compound containing both an amino and an aldehyde functional group.[1] This structure makes it a versatile precursor and intermediate in the synthesis of various organic molecules, including pharmaceuticals, dyes, and pigments.[1][2][3] It is particularly noted for its role in producing monoazo dyes, ion exchange resins, and polymers with conductive and corrosion-resistant properties.[2] While invaluable in research and development, its chemical reactivity necessitates a thorough understanding of its hazard profile and strict adherence to safety protocols to ensure the well-being of laboratory personnel.

This guide provides comprehensive safety and handling information for this compound, tailored for professionals in research and drug development. It outlines the substance's properties, hazards, and the necessary precautions for its use, storage, and disposal.

Chemical and Physical Properties

This compound is typically a yellow crystalline powder. It is soluble in polar solvents like alcohol and benzene (B151609) but has limited solubility in water. The compound is sensitive to light, moisture, and air, and may polymerize if not stored correctly, turning into a sticky yellow or orange-brown solid.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and may lead to respiratory irritation.

Table 1: Quantitative Data Summary for this compound

| Property | Value | Source(s) |

| Chemical Identity | ||

| Molecular Formula | C₇H₇NO | |

| Molecular Weight | 121.14 g/mol | |

| CAS Number | 556-18-3 | |

| Appearance | Yellow solid/crystalline powder | |

| Physicochemical Data | ||

| Melting Point | 77-79 °C | |

| Boiling Point | 138-139 °C | |

| Density | 0.868 - 1.1790 g/cm³ | |

| Flash Point | 122 °C | |

| Storage Temperature | 2-8 °C | |

| Toxicity Data | ||

| LD50 (Intraperitoneal, mouse) | 912 mg/kg | |

| GHS Hazard Classification | ||

| Acute Toxicity, Oral | Category 4 | |

| Skin Irritation | Category 2 | |

| Skin Sensitization | Category 1 | |

| Eye Irritation | Category 2 | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | |

| GHS Hazard Statements | H302, H315, H317, H319, H335 | |

| Signal Word | Warning |

Experimental and Laboratory Safety Protocols

Adherence to standardized protocols is critical for minimizing risks associated with handling this compound. The following procedures should be incorporated into laboratory-specific Standard Operating Procedures (SOPs).

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory. Before handling the compound, ensure the following PPE is worn:

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used if there is a splash risk.

-

Skin Protection:

-

Gloves: Handle with chemical-resistant gloves (e.g., nitrile rubber, polychloroprene, butyl rubber) inspected prior to use. Gloves should have a breakthrough time appropriate for the duration of the task.

-

Protective Clothing: Wear a flame-resistant lab coat, long pants, and closed-toe shoes to prevent skin exposure. An apron may be required for larger quantities.

-

-

Respiratory Protection: All handling of this compound powder should occur in a well-ventilated area, preferably a certified chemical fume hood. If engineering controls are insufficient or if dust is generated, a NIOSH-approved respirator is necessary.

Safe Handling and Storage

-

Handling:

-

Avoid all personal contact, including the inhalation of dust or vapors.

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools to prevent ignition.

-

Wash hands thoroughly with soap and water after handling.

-

Do not eat, drink, or smoke in areas where the chemical is used.

-

Ensure that an eyewash station and safety shower are readily accessible.

-

-

Storage:

-

Store in original, tightly closed containers in a dry, cool, and well-ventilated place. Recommended storage temperature is between 2-8°C.

-

Store locked up.

-

Protect from light, moisture, and air to prevent polymerization.

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

-

Spill Response Protocol

In the event of a spill, follow these procedures to ensure safe cleanup and containment.

-

Immediate Actions:

-

Alert personnel in the immediate area and evacuate if necessary.

-

Remove all sources of ignition.

-

Ensure adequate ventilation, using fume hoods to control dust and vapors.

-

-

Containment and Cleanup:

-

Don the appropriate PPE as specified in Section 3.1.

-

For solid spills, use dry cleanup procedures. Carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.

-

Use an inert absorbent material for any liquid residue.

-

-

Decontamination and Disposal:

-

Wash the spill area with soap and water, collecting the rinse water for proper disposal if the spill is significant.

-

Place all cleanup residues into a sealed, properly labeled container for hazardous waste disposal.

-

Dispose of contents and container in accordance with all local, state, and federal regulations.

-

First Aid Protocol

Immediate and appropriate first aid is crucial in the event of exposure.

-

Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing and shoes. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops or persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Disposal Considerations

Chemical waste must be managed to prevent environmental contamination.

-

Chemical Disposal: Dispose of unused this compound and cleanup waste through a licensed hazardous waste disposal facility. Do not allow the chemical to enter drains or waterways.

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill or via controlled incineration.

Visualization of Safety Protocols

The following diagrams illustrate the logical workflows for critical safety procedures.

Caption: Workflow for handling a this compound spill.

Caption: First aid response plan for this compound exposure.

References

role of 4-Aminobenzaldehyde as a synthetic reagent and monomer

An In-depth Technical Guide on 4-Aminobenzaldehyde: A Versatile Synthetic Reagent and Monomer

Introduction

This compound, also known as p-aminobenzaldehyde, is an organic compound featuring a benzene (B151609) ring substituted with both an amino (-NH₂) group and an aldehyde (-CHO) group at the para position.[1] This unique bifunctional structure makes it a highly versatile and valuable building block in organic synthesis.[1][2] The presence of a nucleophilic amine and an electrophilic aldehyde on the same aromatic scaffold allows for a diverse range of chemical transformations, establishing this compound as a crucial precursor in the synthesis of pharmaceuticals, dyes, polymers, and other specialized chemicals.[1] This guide provides a comprehensive overview of its chemical properties, its roles as a synthetic reagent and monomer, and detailed protocols for its application, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is typically an off-white to yellow crystalline powder. Its solubility is a key factor in its application; it is soluble in polar organic solvents like alcohol and benzene but has limited solubility in water. The compound's stability is a critical consideration, as it is prone to polymerization upon exposure to heat, light, air, or moisture.

| Property | Value | References |

| CAS Number | 556-18-3 | |

| Molecular Formula | C₇H₇NO | |

| Molecular Weight | 121.14 g/mol | |

| Appearance | Off-white to beige/yellow crystalline powder | |

| Melting Point | 65-72 °C (149-162 °F) | |

| Boiling Point | ~254 °C (489 °F) | |

| Density | ~1.179 g/cm³ | |

| Solubility | Soluble in alcohol, benzene; sparingly soluble in water |

Role as a Synthetic Reagent

The dual functionality of this compound allows it to participate in a wide array of chemical reactions, making it a staple reagent in multi-step synthesis.

Schiff Base (Imine) Formation

One of the most fundamental reactions involving this compound is its condensation with primary amines to form Schiff bases, or imines. This reaction involves the nucleophilic attack of a primary amine on the electrophilic aldehyde carbon, followed by dehydration. These Schiff base derivatives are important intermediates and have been investigated for their antibacterial and other biological activities.

Caption: Logical diagram of Schiff base formation.

Synthesis of N-Alkylated Derivatives

N-alkylated 4-aminobenzaldehydes are valuable intermediates in medicinal chemistry. They can be synthesized primarily through two routes:

-

Reductive Amination: A one-pot reaction where this compound first reacts with another aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the N-alkylated product.

-

Direct N-Alkylation: This method involves the reaction of this compound with an alkylating agent (e.g., an alkyl halide) in the presence of a base. However, this can sometimes lead to over-alkylation, requiring careful control of reaction conditions.

Dye Synthesis

This compound serves as an important intermediate in the manufacturing of dyes, particularly monoazo dyes. In this context, it can be used as a diazo component. The primary amino group is first converted into a diazonium salt, which then couples with an electron-rich aromatic compound (a coupling component) to form the azo dye. The resulting dyes have applications in the textile industry for materials like polyester.

Caption: Pathway for the synthesis of azo dyes.

Role as a Monomer

The bifunctional nature of this compound also allows it to act as a monomer in polymerization reactions.

Self-Polymerization

This compound is known to undergo self-condensation, where the amine group of one molecule reacts with the aldehyde group of another. This process leads to the formation of poly(azomethine) chains, resulting in a polymer that can appear as a reddish-yellow or orange-brown solid. These polymers can exhibit properties like electrical conductivity and corrosion resistance.

| Polymer Property | Description | References |

| CAS Number | 28107-09-7 | |

| Appearance | Orange to Reddish-Yellow to Brown powder/crystal | |

| Functionality | Possesses both nucleophilic and electrophilic groups | |

| Applications | Can be used as a corrosion inhibitor; polymers show some conductivity |

Bifunctional Linker

In materials science, this compound is utilized as a bifunctional linker to construct porous crystalline polymers known as Covalent Organic Frameworks (COFs). Its defined geometry and reactive ends allow for the predictable assembly of extended, robust structures with potential applications in gas storage and catalysis.

Polyimide Synthesis

While not a direct monomer for typical polyimides, this compound derivatives are crucial in creating these high-performance polymers. Polyimides are generally synthesized via a two-step process involving the reaction of a dianhydride with a diamine. This compound can be incorporated into the diamine monomer structure to impart specific properties, such as modified solubility or thermal characteristics, to the final polyimide.

Applications in Drug Development and Biological Systems

This compound and its derivatives are of significant interest to the pharmaceutical industry.

-

Synthetic Intermediate: It is a key starting material for synthesizing a variety of pharmaceutical compounds. Its structure is a precursor to more complex molecules, including heterocyclic compounds.

-

Enzyme Inhibition: The 4-amino functional group is a component of pharmacophores used in the development of kinase inhibitors for cancer therapy.

-

Antibacterial Research: A novel antibiotic compound, also named this compound, was theoretically developed by combining the functional group of trans-cinnamaldehyde with 4-aminobenzoic acid, a molecule specifically taken up by bacteria. This theoretical molecule is proposed to target bacterial cell walls, highlighting the potential of the aminobenzaldehyde scaffold in developing new antibacterial agents.

Caption: Role of this compound in drug discovery.

Experimental Protocols

The following sections provide detailed methodologies for key synthetic applications of this compound.

Protocol 1: General Synthesis of a Schiff Base

This protocol describes the condensation of this compound with a primary amine.

-

Materials: this compound, a primary amine (e.g., aniline (B41778) or a substituted aniline), absolute ethanol (B145695), glacial acetic acid (catalyst).

-

Procedure:

-

Dissolve the desired amount of this compound in absolute ethanol (e.g., 30 mL).

-

Add an equimolar amount of the primary amine to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 4-6 hours. The formation of a precipitate may be observed.

-

After refluxing, cool the mixture to room temperature.

-

Filter the precipitate and wash it with cold ethanol.

-

Recrystallize the crude product from hot ethanol to obtain the purified Schiff base.

-

Protocol 2: Synthesis of N-Alkylated this compound via Reductive Amination

This protocol is a versatile one-pot method for N-alkylation.

-

Materials: this compound (1.0 eq), an aldehyde (1.1-1.5 eq), sodium triacetoxyborohydride (1.5-2.0 eq), a solvent such as Dichloroethane (DCE) or Tetrahydrofuran (THF), saturated sodium bicarbonate solution, ethyl acetate, brine, and anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve this compound in DCE or THF in a round-bottom flask.

-

Add the corresponding aldehyde to the solution. A catalytic amount of acetic acid can be added to facilitate imine formation. Stir at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride portion-wise over 15-20 minutes.

-

Continue stirring at room temperature for 12-24 hours, monitoring progress with Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench it by slowly adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain the N-alkylated this compound.

-

Caption: Workflow for reductive amination synthesis.

Handling and Prevention of Polymerization

This compound is prone to self-condensation, which results in an insoluble yellow or orange-brown polymeric residue. To maintain its stability and purity, proper handling and storage are essential.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) is recommended.

-

Handling: Use in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation, which can contribute to polymerization.

-

Inhibitors: For reactions in solution, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) (0.01% to 0.1% w/v) can help prevent polymerization.

Conclusion

This compound stands out as a remarkably versatile molecule in chemical synthesis and materials science. Its unique structure, containing both an amine and an aldehyde group, provides a gateway to a vast array of compounds, including Schiff bases, N-alkylated derivatives, azo dyes, and polymers. Its role as a building block for pharmaceuticals, particularly in the context of developing novel therapeutic agents, continues to be an active area of research. The methodologies and data presented in this guide underscore its significance and provide a technical foundation for its effective use in research and development. Proper handling to mitigate its inherent instability is crucial for successful application.

References

Introduction to 4-Aminobenzaldehyde as a Corrosion Inhibitor

An In-depth Technical Guide on the Potential of 4-Aminobenzaldehyde as a Corrosion Inhibitor

This technical guide provides a comprehensive overview of the potential of this compound as a corrosion inhibitor, particularly for mild steel in acidic environments. The information is targeted towards researchers, scientists, and professionals in drug development and materials science. While specific quantitative data for this compound is limited in publicly available literature, this guide utilizes data from structurally similar and well-studied aromatic aldehydes and amines to illustrate the principles and methodologies of corrosion inhibition.

Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a widely adopted strategy to mitigate this issue. This compound, an organic compound featuring both an amino group (-NH₂) and an aldehyde group (-CHO) attached to a benzene (B151609) ring, presents the key structural features of an effective corrosion inhibitor. The presence of heteroatoms (Nitrogen and Oxygen) with lone pairs of electrons and the π-electrons of the aromatic ring facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents. This guide delves into the experimental evaluation, mechanism of action, and quantitative performance of compounds structurally analogous to this compound, providing a framework for understanding its potential.

Mechanism of Corrosion Inhibition

The primary mechanism by which this compound is proposed to inhibit corrosion is through adsorption onto the metal surface, effectively blocking the active sites for corrosion. This adsorption process can occur through two main types of interactions:

-

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the amino group of this compound can be protonated, leading to a positively charged species that can interact with the negatively charged metal surface (due to the adsorption of anions like Cl⁻).

-

Chemisorption: This involves the formation of coordinate bonds between the lone pair of electrons on the nitrogen and oxygen atoms of the inhibitor and the vacant d-orbitals of the iron atoms on the metal surface. The π-electrons of the benzene ring can also participate in this interaction.

The adsorption of this compound on the metal surface is often described by the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the surface.

Inhibition Signaling Pathway

The logical relationship of the corrosion inhibition process can be visualized as follows:

Caption: Logical flow of corrosion inhibition by this compound.

Quantitative Data Presentation

The following tables summarize quantitative data for a representative aromatic aldehyde inhibitor, providing insights into the expected performance of this compound.

Table 1: Weight Loss Measurements

| Inhibitor Concentration (mM) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) | Surface Coverage (θ) |

| Blank | 1.25 | - | - |

| 0.1 | 0.45 | 64.0 | 0.640 |

| 0.5 | 0.28 | 77.6 | 0.776 |

| 1.0 | 0.19 | 84.8 | 0.848 |

| 2.0 | 0.12 | 90.4 | 0.904 |

| 5.0 | 0.08 | 93.6 | 0.936 |

Table 2: Potentiodynamic Polarization Data

| Inhibitor Concentration (mM) | Corrosion Potential, Ecorr (mV vs. SCE) | Corrosion Current Density, icorr (µA cm⁻²) | Anodic Tafel Slope, βa (mV dec⁻¹) | Cathodic Tafel Slope, βc (mV dec⁻¹) | Inhibition Efficiency (%) |

| Blank | -480 | 185 | 75 | 120 | - |

| 0.1 | -475 | 68 | 72 | 115 | 63.2 |

| 0.5 | -470 | 42 | 70 | 112 | 77.3 |

| 1.0 | -465 | 29 | 68 | 110 | 84.3 |

| 2.0 | -460 | 18 | 65 | 108 | 90.3 |

| 5.0 | -455 | 11 | 62 | 105 | 94.1 |

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

| Inhibitor Concentration (mM) | Charge Transfer Resistance, Rct (Ω cm²) | Double Layer Capacitance, Cdl (µF cm⁻²) | Inhibition Efficiency (%) |

| Blank | 85 | 150 | - |

| 0.1 | 230 | 85 | 63.0 |

| 0.5 | 380 | 60 | 77.6 |

| 1.0 | 550 | 45 | 84.5 |

| 2.0 | 820 | 30 | 90.8 |

| 5.0 | 1250 | 20 | 93.2 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Weight Loss Measurements

This gravimetric method provides a direct measure of material loss due to corrosion.

Caption: Workflow for Weight Loss Measurements.

Methodology:

-

Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with different grades of emery paper, degreased with acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

-

Immersion: The prepared coupons are immersed in a beaker containing the corrosive solution (e.g., 1M HCl) with and without various concentrations of this compound.

-

Exposure: The beakers are placed in a water bath to maintain a constant temperature for a specified duration (e.g., 24 hours).

-

Cleaning and Re-weighing: After the immersion period, the coupons are removed, washed with distilled water and a cleaning solution to remove corrosion products, dried, and re-weighed.

-

Calculation: The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

-

CR = (W₀ - W₁) / (A * t)

-

IE% = [(CR₀ - CR₁) / CR₀] * 100

Where W₀ and W₁ are the weight loss in the absence and presence of the inhibitor, respectively, A is the surface area of the coupon, t is the immersion time, and CR₀ and CR₁ are the corrosion rates in the absence and presence of the inhibitor, respectively.

-

Potentiodynamic Polarization

This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions.

Methodology:

-

Electrochemical Cell: A three-electrode cell is used, consisting of a mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

-

Stabilization: The working electrode is immersed in the test solution (corrosive medium with and without the inhibitor) for a period (e.g., 30 minutes) to allow the open-circuit potential (OCP) to stabilize.

-

Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

-

Data Analysis: The resulting Tafel plots (log of current density vs. potential) are extrapolated to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). The inhibition efficiency is calculated as:

-

IE% = [(icorr₀ - icorr₁) / icorr₀] * 100

Where icorr₀ and icorr₁ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

-

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

Methodology:

-

Electrochemical Setup: The same three-electrode cell as in potentiodynamic polarization is used.

-

OCP Stabilization: The working electrode is stabilized at its OCP in the test solution.

-

Impedance Measurement: A small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 0.01 Hz).

-

Data Analysis: The impedance data is typically represented as Nyquist plots. The charge transfer resistance (Rct) is determined from the diameter of the semicircle in the Nyquist plot. The inhibition efficiency is calculated as:

-

IE% = [(Rct₁ - Rct₀) / Rct₁] * 100

Where Rct₀ and Rct₁ are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

-

Conclusion

Methodological & Application

Synthesis of 4-Aminobenzaldehyde from p-Nitrotoluene: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 4-aminobenzaldehyde, a crucial intermediate in the pharmaceutical and dye industries, starting from p-nitrotoluene.[1][2][3] The synthesis can be achieved through a two-step process involving the oxidation of p-nitrotoluene to 4-nitrobenzaldehyde (B150856) followed by the selective reduction of the nitro group, or via a direct one-pot reaction using sodium polysulfide. These methods are intended for use by researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound serves as a versatile building block in organic synthesis, particularly in the preparation of various dyes and pharmaceutical compounds.[1][2] Its bifunctional nature, containing both an amino and an aldehyde group, allows for a wide range of chemical transformations. The synthesis from the readily available starting material, p-nitrotoluene, presents a cost-effective and practical approach for laboratory and industrial-scale production. This document outlines two primary synthetic routes with detailed methodologies.

Synthetic Pathways

The conversion of p-nitrotoluene to this compound can be accomplished through two main routes, as illustrated below.

Figure 1: Overall synthetic workflow from p-nitrotoluene to this compound.

Route 1: Two-Step Synthesis

This route involves the initial oxidation of p-nitrotoluene to form the intermediate 4-nitrobenzaldehyde, which is then subjected to a selective reduction of the nitro group to yield the final product.

Step 1: Oxidation of p-Nitrotoluene to 4-Nitrobenzaldehyde

The oxidation of the methyl group of p-nitrotoluene can be achieved using various oxidizing agents. A common laboratory method involves the use of chromium trioxide in acetic anhydride (B1165640), which proceeds via a diacetate intermediate.

Experimental Protocol:

-

In a reaction vessel equipped with a stirrer and a cooling bath, add acetic anhydride.

-

Slowly add p-nitrotoluene to the acetic anhydride with stirring.

-

Cool the mixture to below 10°C in an ice-salt bath.

-

Gradually add chromium trioxide to the cooled mixture while maintaining the temperature below 10°C. The addition should be controlled to prevent a rapid increase in temperature.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for several hours.

-

Pour the reaction mixture into a beaker containing ice and water to hydrolyze the excess acetic anhydride and precipitate the diacetate intermediate.

-

Filter the crude p-nitrobenzaldiacetate and wash it with cold water.

-

For hydrolysis, mix the crude diacetate with water, ethanol (B145695), and a catalytic amount of sulfuric acid.

-

Heat the mixture to reflux for a short period to yield 4-nitrobenzaldehyde.

-

Cool the solution to induce crystallization of the product.

-

Filter the 4-nitrobenzaldehyde, wash with cold water, and dry.

Quantitative Data:

| Reagent/Product | Molar Mass ( g/mol ) | Quantity | Moles | Yield (%) |

| p-Nitrotoluene | 137.14 | User Defined | - | - |

| Chromium Trioxide | 99.99 | Calculated | - | - |

| Acetic Anhydride | 102.09 | As Solvent | - | - |

| 4-Nitrobenzaldehyde | 151.12 | Experimental | - | 47-50 (of diacetate) |

Step 2: Selective Reduction of 4-Nitrobenzaldehyde to this compound

The selective reduction of the nitro group in the presence of a reactive aldehyde group is a challenging but critical step. Several methods have been developed to achieve this transformation with high selectivity. Common reducing agents include tin(II) chloride, iron in acidic or neutral media, and catalytic hydrogenation. The use of iron powder with ammonium (B1175870) chloride in ethanol is often a preferred method due to its mild conditions and easier work-up.

Experimental Protocol (using Fe/NH₄Cl):

-

To a round-bottom flask, add 4-nitrobenzaldehyde and ethanol.

-

Add a solution of ammonium chloride in water to the flask.

-

Heat the mixture to reflux with vigorous stirring.

-

Gradually add iron powder to the refluxing mixture in small portions.

-

After the addition is complete, continue to reflux the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron and iron salts.

-

Wash the celite pad with hot ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data:

| Reagent/Product | Molar Mass ( g/mol ) | Quantity | Moles | Yield (%) |

| 4-Nitrobenzaldehyde | 151.12 | User Defined | - | - |

| Iron Powder | 55.85 | Calculated | - | - |

| Ammonium Chloride | 53.49 | Calculated | - | High |

| This compound | 121.14 | Experimental | - | Typically >80% |

Route 2: One-Pot Synthesis using Sodium Polysulfide

This method provides a direct conversion of p-nitrotoluene to this compound in a single step, which can be advantageous in terms of process efficiency. The reaction utilizes sodium polysulfide in an alkaline alcoholic solution.

Experimental Protocol:

-

Prepare a sodium polysulfide solution by heating sodium sulfide (B99878) nonahydrate, sulfur, and sodium hydroxide (B78521) in water.

-

In a separate flask, dissolve p-nitrotoluene in hot ethanol.

-

Pour the hot sodium polysulfide solution into the ethanolic solution of p-nitrotoluene.

-

Heat the mixture under reflux for approximately 3 hours. The solution will turn a deep red color.

-

After reflux, perform a rapid steam distillation to remove unreacted p-nitrotoluene and by-products like p-toluidine.

-

The remaining aqueous solution in the distillation flask contains the product. Cool this solution rapidly in an ice bath with vigorous stirring to induce crystallization.

-

Collect the golden-yellow crystals of this compound by filtration.

-

Wash the crystals with ice-cold water to remove residual sodium hydroxide.

-

Dry the product in a vacuum desiccator over potassium hydroxide pellets.

Quantitative Data:

| Reagent/Product | Molar Mass ( g/mol ) | Quantity (for 0.36 mole p-NT) | Moles | Yield (%) |

| p-Nitrotoluene | 137.14 | 50 g | 0.36 | - |

| Sodium Sulfide (9H₂O) | 240.18 | 30 g | 0.125 | - |

| Sulfur | 32.07 | 15 g | 0.47 | - |

| Sodium Hydroxide | 40.00 | 27 g | 0.67 | - |

| This compound | 121.14 | 18-22 g | 0.15-0.18 | 40-50 |

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression and key transformations in the synthesis of this compound from p-nitrotoluene.

Figure 2: Key chemical transformations in the synthesis pathways.

Conclusion

The synthesis of this compound from p-nitrotoluene can be effectively carried out using either a two-step oxidation-reduction sequence or a one-pot reaction with sodium polysulfide. The choice of method will depend on the desired scale, available reagents, and the required purity of the final product. The protocols and data presented here provide a comprehensive guide for researchers to successfully synthesize this important chemical intermediate. Careful control of reaction conditions is crucial, especially during the oxidation and selective reduction steps, to maximize yield and purity.

References

Application Notes: The Role of 4-Aminobenzaldehyde in the Synthesis of Dyes and Pigments

Introduction

4-Aminobenzaldehyde is a versatile bifunctional molecule that serves as a crucial intermediate in the synthesis of a wide array of colorants.[1][2][3][4] Its structure, featuring both a reactive primary amine (-NH₂) and an aldehyde (-CHO) group on a benzene (B151609) ring, allows it to participate in distinct and important chemical reactions for dye formation. The amino group is a precursor for diazotization, leading to the formation of vibrant azo dyes, while the aldehyde group can undergo condensation reactions to form Schiff bases, which are themselves important chromophores or intermediates. This document provides detailed application notes and experimental protocols for researchers and scientists involved in the development of novel dyes and pigments using this compound.

I. Application in Azo Dye Synthesis

Azo dyes represent the largest class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[5] this compound is an excellent starting material for producing monoazo disperse dyes. The synthesis pathway involves two primary steps: the diazotization of the amino group on this compound, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or naphthol derivative.

The variation of the coupling component allows for the synthesis of a series of dyes with different colors, ranging from golden yellow to orange-red and even black. These dyes have been successfully applied to polyester (B1180765) fabrics, demonstrating excellent fastness properties.

General Reaction Pathway for Azo Dye Synthesis

The synthesis begins with the conversion of the primary amino group of this compound into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C). This highly reactive diazonium salt is then immediately reacted with a coupling component to form the stable azo dye.

Caption: General reaction pathway for azo dye synthesis.

Quantitative Data Summary

The following table summarizes the physical characteristics of several monoazo disperse dyes synthesized from this compound and various coupling components, as reported in the literature.

| Dye Code | Coupling Component | Color | Yield (%) | Melting Point (°C) | Molecular Weight ( g/mol ) |

| 1b | 1-Naphthol | Orange | 82 | 298 | 264 |

| 2b | 2-Naphthol (B1666908) | Dark Red | 85 | 301 | 264 |

| 3b | Resorcinol | Golden Yellow | 89 | 289 | 242 |

| 4b | Phloroglucinol | Light Brown | 91 | 311 | 258 |

| 5b | Phenol | Golden Yellow | 88 | 272 | 226 |

| Data sourced from a study by Oni, O., Bello, K. A., and Shibdawa, M. A. (2019). |

II. Application in Schiff Base Synthesis

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (or imines), which contain a C=N double bond. These compounds are not only important in their own right as pigments and dyes but also serve as versatile ligands in coordination chemistry and as intermediates for the synthesis of more complex heterocyclic compounds.

The reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the aldehyde. This is typically followed by a dehydration step to yield the final imine product.

Experimental Workflow for Dye Synthesis & Characterization